
2-Imino-3-methylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imino-3-methylpyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imino-3-methylpyrimidin-4-amine typically involves the condensation of suitable precursors under specific conditions. One common method includes the reaction of 4,4-dimethoxyl-2-butanone with cyanoacetamide in the presence of ammonium acetate and acetic acid as catalysts . This reaction proceeds through a series of steps, including cyclization and hydrolysis, to yield the desired compound.
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. The use of “one-pot” methods, where multiple reaction steps are combined into a single process, is favored for its efficiency and cost-effectiveness . These methods ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Imino-3-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
2-Imino-3-methylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and other biologically active molecules.
Industry: Its derivatives are used in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Imino-3-methylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a β-glucuronidase inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to therapeutic effects in conditions where β-glucuronidase activity is detrimental . The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry .
Comparación Con Compuestos Similares
2-Amino-4-methylpyrimidine: This compound shares a similar pyrimidine core but differs in its functional groups.
2-Amino-3-methylpyridine: Another related compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness: 2-Imino-3-methylpyrimidin-4-amine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a β-glucuronidase inhibitor sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C5H8N4 |
|---|---|
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
2-imino-3-methylpyrimidin-4-amine |
InChI |
InChI=1S/C5H8N4/c1-9-4(6)2-3-8-5(9)7/h2-3,7H,6H2,1H3 |
Clave InChI |
NECCRODTBWKIOF-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=NC1=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


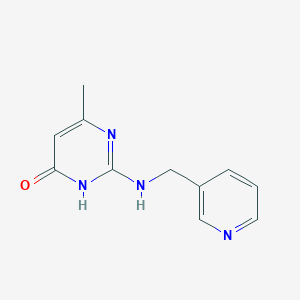

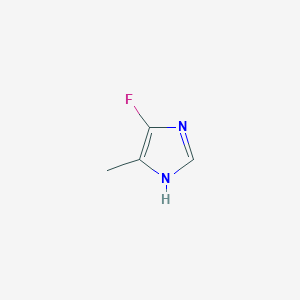
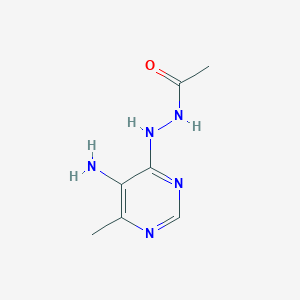
![(2R)-2-[(Benzylsulfonyl)amino]propanoic acid](/img/structure/B13109427.png)
![[6-(Propylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B13109430.png)
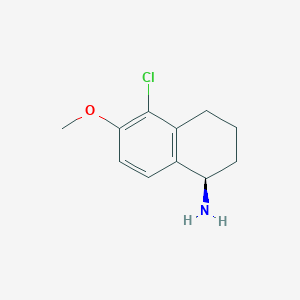



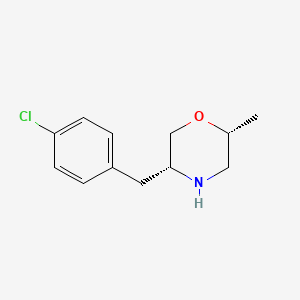


![2-Methylfuro[3,4-d]pyrimidine-5,7-dione](/img/structure/B13109492.png)
